molecular formula C11H11NO3 B12577889 Carbonic acid, (R)-cyanophenylmethyl ethyl ester CAS No. 500880-02-4

Carbonic acid, (R)-cyanophenylmethyl ethyl ester

Cat. No.: B12577889
CAS No.: 500880-02-4
M. Wt: 205.21 g/mol
InChI Key: MDFOBVDBSJPDRP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid, ®-cyanophenylmethyl ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This specific ester is characterized by the presence of a cyanophenyl group, which adds unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, ®-cyanophenylmethyl ethyl ester typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction can be represented as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} R-COOH+R’-OH→R-COOR’+H2​O

In this case, the carboxylic acid is carbonic acid, and the alcohol is ®-cyanophenylmethyl ethyl alcohol.

Industrial Production Methods

On an industrial scale, the production of esters like carbonic acid, ®-cyanophenylmethyl ethyl ester can be achieved through continuous esterification processes. These processes often utilize solid acid catalysts and are conducted in reaction columns to ensure efficient conversion and separation of the ester product .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, ®-cyanophenylmethyl ethyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carbonic acid and ®-cyanophenylmethyl ethyl alcohol.

    Reduction: ®-cyanophenylmethyl ethyl alcohol.

    Transesterification: A different ester and alcohol, depending on the reacting alcohol.

Mechanism of Action

The mechanism of action of carbonic acid, ®-cyanophenylmethyl ethyl ester involves its interaction with nucleophiles. In hydrolysis, for example, the ester carbonyl carbon is attacked by a nucleophile (water or hydroxide ion), leading to the formation of a tetrahedral intermediate and subsequent cleavage of the ester bond . The overall mechanism can be summarized as follows:

Comparison with Similar Compounds

Properties

CAS No.

500880-02-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

[(R)-cyano(phenyl)methyl] ethyl carbonate

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)15-10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1

InChI Key

MDFOBVDBSJPDRP-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)O[C@@H](C#N)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)OC(C#N)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.